![molecular formula C16H20N4 B3152991 4-[4-(4-Aminophenyl)piperazin-1-yl]aniline CAS No. 7479-12-1](/img/structure/B3152991.png)
4-[4-(4-Aminophenyl)piperazin-1-yl]aniline
Overview
Description
“4-[4-(4-Aminophenyl)piperazin-1-yl]aniline” is a chemical compound with the molecular formula C16H20N4 . It is used in the industry .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 16 carbon atoms, 20 hydrogen atoms, and 4 nitrogen atoms . The InChI code for this compound is provided by various sources .Physical And Chemical Properties Analysis
The boiling point of “this compound” is predicted to be 540.9±50.0 °C, and its density is predicted to be 1.211±0.06 g/cm3 . The pKa value is predicted to be 7.99±0.10 .Scientific Research Applications
Piperazine Derivatives in Drug Discovery
Piperazine, a key structural component in a range of pharmaceuticals, demonstrates its versatility in drug design due to its presence in a wide variety of therapeutic agents, including antipsychotics, antidepressants, anticancer, and antiviral drugs. The significance of piperazine lies not only in its central role in current medications but also in its potential for the development of new therapeutic agents. This is particularly evident in the rational design of drugs where slight modifications to the piperazine nucleus can result in significant medicinal benefits. The broad pharmacological potential of piperazine-based molecules has led to a surge in research aiming to exploit this scaffold for drug discovery across various disease states, highlighting the critical role of piperazine derivatives in advancing pharmacotherapy (Rathi, Syed, Shin, & Patel, 2016).
Piperazine and Morpholine in Medicinal Chemistry
The structural diversity and pharmacophoric activities of piperazine and morpholine analogues underpin their broad spectrum of pharmaceutical applications. The ongoing development of new synthetic methods for these derivatives showcases the dynamic nature of medicinal chemistry research focused on these nuclei. Their potent pharmacophoric activities, spanning various therapeutic areas, underscore the importance of these structures in the design of new drugs, further emphasizing the critical role of piperazine in medicinal chemistry (Mohammed, Begum, Zabiulla, & Khanum, 2015).
DNA Minor Groove Binders
The minor groove binding properties of Hoechst 33258 and its analogues, including those with piperazine structures, have been extensively studied for their specificity to AT-rich sequences of DNA. These compounds exemplify the utility of piperazine derivatives in developing fluorescent DNA stains and highlight their potential uses in cell biology, including chromosome and nuclear staining, as well as in the development of radioprotectors and topoisomerase inhibitors. This area of research demonstrates the application of piperazine derivatives beyond conventional pharmacology, venturing into diagnostic and research tools in molecular biology (Issar & Kakkar, 2013).
Piperazine-Based Anti-Mycobacterial Agents
The versatility of piperazine as a medicinal scaffold is further illustrated in its application in the development of anti-mycobacterial agents. Piperazine-based compounds have shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This highlights the potential of piperazine derivatives in addressing global health challenges such as tuberculosis, providing a framework for medicinal chemists to develop new anti-mycobacterial agents using piperazine as a core building block (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Safety and Hazards
“4-[4-(4-Aminophenyl)piperazin-1-yl]aniline” is used in the industry and should be handled with care . If inhaled or swallowed, or if it comes into contact with skin or eyes, medical attention should be sought . It should be used only in well-ventilated areas, and protective clothing, gloves, and eye/face protection should be worn .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been used as intermediates in the synthesis of tyrosine kinase inhibitors , suggesting that tyrosine kinases could be potential targets.
Mode of Action
If it acts similarly to related compounds, it may inhibit tyrosine kinases, enzymes that play a key role in the signal transduction pathways of cells .
Biochemical Pathways
If it acts as a tyrosine kinase inhibitor, it could impact various signaling pathways, including those involved in cell growth and differentiation .
properties
IUPAC Name |
4-[4-(4-aminophenyl)piperazin-1-yl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c17-13-1-5-15(6-2-13)19-9-11-20(12-10-19)16-7-3-14(18)4-8-16/h1-8H,9-12,17-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHZAVJNUJCQRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)N)C3=CC=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90322586 | |
Record name | 4-[4-(4-aminophenyl)piperazin-1-yl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90322586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7479-12-1 | |
Record name | NSC401585 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401585 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-[4-(4-aminophenyl)piperazin-1-yl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90322586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Bis(p-aminophenyl)piperazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ4QJV3C4P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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